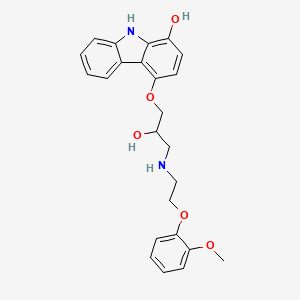
1-Hydroxycarvedilol
説明
1-Hydroxycarvedilol is a metabolite of Carvedilol found in humans, rats, dogs, and mice . It is a β androneceptor antagonist with antioxidant and free radical scavenger activity .
Molecular Structure Analysis
1-Hydroxycarvedilol has a molecular formula of C24H26N2O5 . It is a member of carbazoles , compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring .科学的研究の応用
Pharmacokinetics and Metabolism
1-Hydroxycarvedilol is a significant metabolite of carvedilol, a medication used to treat high blood pressure and heart failure. Research has focused on understanding its solubility and oil–water partition coefficient to develop real-time biliary excretion determination methods reflecting the first-pass effect of carvedilol .
Antioxidant Properties
Studies have compared the free-radical inhibiting antioxidant properties of carvedilol and its metabolites, including 1-Hydroxycarvedilol. The drug functions as a biological antioxidant, which is crucial for the treatment of heart failure and prevention of associated ventricular arrhythmias .
Drug Metabolism
Research involving rat liver microsomes has shown the formation of 1-Hydroxycarvedilol through oxidative metabolism. Understanding these metabolic pathways is essential for optimizing dosing regimens and minimizing potential drug interactions .
Heart Failure Management
Clinical trials have investigated the efficacy of carvedilol and its metabolites in managing heart failure. The pharmacological effects of 1-Hydroxycarvedilol contribute to the overall therapeutic profile of carvedilol in such treatments .
Analytical Chemistry
In analytical chemistry, low-volume liquid chromatography coupled with mass spectrometry (LC–MS/MS) assays have been developed using 1-Hydroxycarvedilol for pharmacokinetic investigations, particularly under ethical pediatric constraints .
Organic Chemistry and Biochemistry
As a carbazole compound, 1-Hydroxycarvedilol is part of studies exploring the class’s chemical properties and biological activities. Carbazoles are notable for their presence in various natural products with diverse biological activities .
Each section above provides a glimpse into the multifaceted research applications of 1-Hydroxycarvedilol, demonstrating its importance across different scientific domains.
Determination and Comparison of the Solubility, Oil–Water … - Springer Comparison of free-radical inhibiting antioxidant properties … Oxidation of R(+)- and S(-)-carvedilol by rat liver microsomes … Carvedilol: a review of its use in the management of heart failure Low‐volume LC–MS/MS method for the pharmacokinetic investigation … Human Metabolome Database: Showing metabocard for 1-Hydroxycarvedilol …
作用機序
Target of Action
1-Hydroxycarvedilol is a metabolite of Carvedilol, a non-selective beta-adrenergic antagonist . Carvedilol is a racemic mixture where the S(-) enantiomer is both a beta and alpha-1 adrenoceptor blocker, and the R(+) enantiomer is an alpha-1 adrenoceptor blocker . The primary targets of 1-Hydroxycarvedilol are likely to be similar to those of Carvedilol, which include beta and alpha-1 adrenoceptors .
Mode of Action
These interactions result in a reduction in cardiac output, exercise-induced tachycardia, and reflex orthostatic tachycardia .
Biochemical Pathways
The main pathways of Carvedilol metabolism include oxidation (ring & side chain), demethylation, and glucuronidation . 1-Hydroxycarvedilol is one of the metabolites produced through these pathways
Pharmacokinetics
Carvedilol and its enantiomers are considered highly soluble at pH value less than 5.0 and low soluble at neutral or weak alkaline conditions . High intestinal permeabilities of Carvedilol and its enantiomers were observed . The biliary excretion of two major metabolites, 1-hydroxycarvedilol O-glucuronide and 8-hydroxycarvedilol O-glucuronide, were 66.4%, 73.5%, and 54.3%, respectively . These properties likely influence the bioavailability of 1-Hydroxycarvedilol.
Result of Action
It’s known that carvedilol and its metabolites have antioxidant properties . These antioxidant properties have been attributed to the metabolites of Carvedilol, including 1-Hydroxycarvedilol .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many drugs, including 1-Hydroxycarvedilol. Factors such as pH can affect the solubility and therefore the bioavailability of the drug . .
将来の方向性
特性
IUPAC Name |
4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-20-8-4-5-9-21(20)30-13-12-25-14-16(27)15-31-22-11-10-19(28)24-23(22)17-6-2-3-7-18(17)26-24/h2-11,16,25-28H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJJKVKQRTUYJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932858 | |
| Record name | 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-9H-carbazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxycarvedilol | |
CAS RN |
146574-41-6 | |
| Record name | SB 209995 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146574416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-9H-carbazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-HYDROXYCARVEDILOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4Y7S5VUK5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





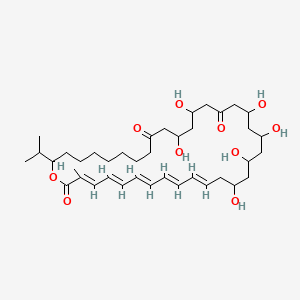
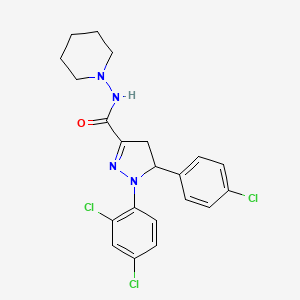
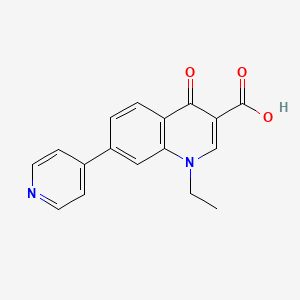
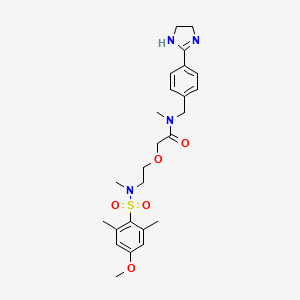
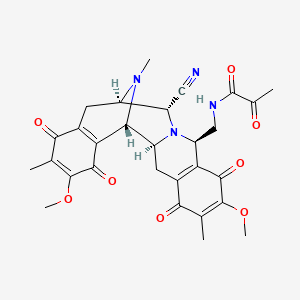
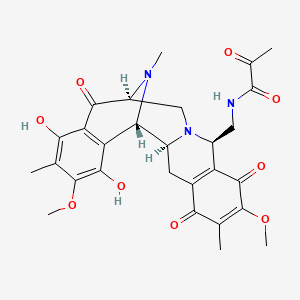
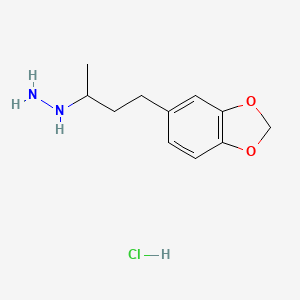



![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)
